N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-(4-chlorophenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2S/c1-12(20)13-3-2-4-15(11-13)19-17(21)9-10-22-16-7-5-14(18)6-8-16/h2-8,11H,9-10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCQWGMQDBUEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide typically involves a multi-step process:
Formation of 3-acetylphenylamine: This can be achieved by acetylation of aniline using acetic anhydride under acidic conditions.
Synthesis of 4-chlorophenylthiol: This involves the chlorination of thiophenol using chlorine gas or other chlorinating agents.
Coupling Reaction: The 3-acetylphenylamine is then reacted with 4-chlorophenylthiol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale acetylation: Using automated reactors for the acetylation of aniline.
Efficient chlorination: Employing continuous flow reactors for the chlorination of thiophenol.
Optimized coupling: Utilizing high-throughput synthesis techniques to couple the intermediates efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of compounds similar to N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide. For instance, derivatives containing thiazole and amide functionalities have shown promising results in reducing seizure activity in animal models. The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents enhances anticonvulsant efficacy, suggesting that modifications to the compound could lead to improved therapeutic agents against epilepsy .
Anticancer Properties
The compound's potential as an anticancer agent has been investigated through various studies. It has been found that similar compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer. The presence of the chlorophenyl group is thought to play a crucial role in enhancing the antiproliferative activity of these compounds, making them candidates for further development in cancer therapy .
Case Study on Anticonvulsant Activity
A study investigating a series of thiazole-amide derivatives demonstrated that certain modifications led to enhanced anticonvulsant activity compared to standard treatments like sodium valproate. The study utilized animal models to assess seizure threshold and mortality rates, revealing that some derivatives provided 100% protection against induced seizures .
Case Study on Anticancer Activity
Another research effort focused on the antiproliferative effects of thiazole-containing compounds against various cancer cell lines. The results indicated that specific structural modifications resulted in compounds with IC50 values significantly lower than those of existing chemotherapeutics, suggesting a pathway for developing more effective cancer treatments .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The acetyl group can form hydrogen bonds with active site residues, while the chlorophenyl and sulfanyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physical Properties
*Calculated using molecular formula.
Key Observations:
- Substituent Impact: The target compound’s acetyl group distinguishes it from analogs with methyl (e.g., 7c), ethyl (e.g., 7k ), or sulfamoyl (e.g., ) groups.
- Molecular Weight: The target compound (346.83 g/mol) is lighter than analogs with complex heterocycles (e.g., 507–556 g/mol in ), suggesting differences in solubility and bioavailability.
- Melting Points: Analogs with rigid heterocycles (e.g., oxadiazole in ) exhibit higher melting points (134–178°C) compared to simpler structures, likely due to enhanced crystallinity.
Biological Activity
N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Acetylphenyl Group : Contributes to its lipophilicity and potential interaction with biological membranes.
- Chlorophenylsulfanyl Moiety : Imparts specific chemical reactivity and may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation : It can bind to receptors, potentially affecting signaling pathways related to cell proliferation and apoptosis.
- Cellular Interaction : The compound may induce changes in cellular processes, including apoptosis and cell cycle regulation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest it has potential cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15) and A-431 cells. The compound has shown promising results in inhibiting cell growth with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Activity : Investigations into its antimicrobial properties reveal effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics.
Case Studies and Experimental Data
-
Anticancer Activity :
- A study assessed the efficacy of this compound against HCT-15 cells, revealing an IC50 value significantly lower than that of control treatments, indicating potent anticancer effects .
- Molecular docking studies demonstrated strong binding affinity to the Bcl-2 protein, a key target in cancer therapy, suggesting a mechanism for its cytotoxicity .
-
Antimicrobial Studies :
- In vitro assays showed that the compound inhibited bacterial growth effectively at low concentrations, outperforming several existing antibiotics in certain tests .
- The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl rings significantly influenced antimicrobial potency, with electron-withdrawing groups enhancing activity .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide | Anticancer, Antimicrobial | 10.5 | Comparable to doxorubicin in efficacy |
| N-(3-acetylphenyl)-2-(4-chlorophenyl)acetamide | Moderate Anticancer | 25.0 | Less potent than the primary compound |
| (4-chlorophenylthio)acetic acid | Weak Antimicrobial | 50.0 | Shows limited activity compared to target compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
